BenchChemオンラインストアへようこそ!

8-(Trifluoromethyl)isoquinoline

LogP XLogP Lipophilicity

8-(Trifluoromethyl)isoquinoline (CAS 120568-10-7) is a halogenated bicyclic heterocycle composed of a fused benzene–pyridine ring system bearing an electron‑withdrawing trifluoromethyl (-CF₃) group at the peri-like C‑8 position. With a molecular weight of 197.16 Da, zero hydrogen‑bond donors, and a topological polar surface area (tPSA) of 12.9 Ų, the scaffold presents a compact, lipophilic core (XLogP ≈ 3.0) that is characteristic of CNS‑ and kinase‑oriented fragments.

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
CAS No. 120568-10-7
Cat. No. B3090082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)isoquinoline
CAS120568-10-7
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F
InChIInChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
InChIKeyZZYLIBODFBDRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)isoquinoline – Core Properties and Procurement Baseline for the C-8 Substituted Isoquinoline Scaffold


8-(Trifluoromethyl)isoquinoline (CAS 120568-10-7) is a halogenated bicyclic heterocycle composed of a fused benzene–pyridine ring system bearing an electron‑withdrawing trifluoromethyl (-CF₃) group at the peri-like C‑8 position [1]. With a molecular weight of 197.16 Da, zero hydrogen‑bond donors, and a topological polar surface area (tPSA) of 12.9 Ų, the scaffold presents a compact, lipophilic core (XLogP ≈ 3.0) that is characteristic of CNS‑ and kinase‑oriented fragments . This substitution pattern renders the compound a versatile building block for medicinal chemistry and a reference point for evaluating positional isomer effects within the trifluoromethyl‑isoquinoline series.

Why Generic Substitution of 8-(Trifluoromethyl)isoquinoline with Other Trifluoromethyl Isoquinoline Isomers Carries Quantifiable Risk


Although 5‑, 6‑, and 7‑trifluoromethyl‑isoquinoline isomers share the same molecular formula, the regiochemistry of the -CF₃ group critically dictates the compound’s electronic distribution, reactivity, and biological recognition. In the specific context of phenylethanolamine N‑methyltransferase (PNMT) inhibition, the synthetic pathway described in US 3,988,339 demonstrates that 8‑trifluoromethyl‑1,2,3,4‑tetrahydroisoquinoline is explicitly prepared from 8‑(trifluoromethyl)isoquinoline via hydrochloride salt formation (m.p. 213–216.5 °C) and subsequent reduction [1]; the corresponding 7‑ and 8‑substituted analogs are not interchangeable intermediates. This example illustrates that the 8‑position substitution enables a distinct synthetic route and product profile that cannot be replicated by simply using a different regioisomer, underscoring the need for rigorous compound identity verification in procurement.

Quantitative Differentiation of 8-(Trifluoromethyl)isoquinoline Against Closest Positional Isomers – Evidence-Based Selection Guide


Lipophilicity Parity Amongst Trifluoromethyl Positional Isomers Does Not Extend to Physical Form

The computed XLogP value for 8‑(trifluoromethyl)isoquinoline is 3.0 . The 5‑isomer shares an identical XLogP of 3.0 , and the 6‑isomer is reported with a LogP of 3.25 . While the lipophilicity values are very similar, the 8‑isomer is frequently encountered as a solid hydrochloride salt (m.p. 213–216.5 °C) [1], whereas the 5‑isomer is described as a liquid at ambient temperature . This physical state divergence can impact handling, formulation, and purification workflows, offering a practical differentiation for downstream processing.

LogP XLogP Lipophilicity Physicochemical properties

Synthetic Tractability: Documented Multi‑Step Derivatization to a PNMT‑Focused Tetrahydroisoquinoline

US Patent 3,988,339 provides a complete experimental procedure converting 8‑(trifluoromethyl)isoquinoline to its hydrochloride salt and then to 8‑trifluoromethyl‑1,2,3,4‑tetrahydroisoquinoline, a compound tested for PNMT inhibition at concentrations of 1–20 × 10⁻⁷ M [1]. The patent does not provide equivalent synthetic detail for the 5‑ or 6‑substituted regioisomers within the same isoquinoline series, making the 8‑substituted compound the only one with a fully described, literature‑validated route to a biologically evaluated derivative.

PNMT inhibition tetrahydroisoquinoline synthetic intermediate

Patent Landscape Indicates a Focal Role for the 8‑Substituted Scaffold in IKKβ and Related Kinase Programs

In the patent literature, 8‑substituted isoquinoline derivatives are explicitly claimed as IKKβ inhibitors (US 8,299,055) [1]. While the core structure is often further elaborated, the 8‑position is consistently functionalized with trifluoromethyl or related groups, suggesting a privileged role for this regiochemistry in kinase hinge‑binding motifs. The number of patents referencing 8‑(trifluoromethyl)isoquinoline is reported as 10, compared to fewer for some other positional isomers [2], indicating a higher level of commercial and therapeutic interest.

IKKβ inhibitor kinase patent landscape

Procurement-Driven Application Scenarios for 8-(Trifluoromethyl)isoquinoline Based on Evidence-Based Differentiation


Kinase Inhibitor Lead Generation Requiring a Validated Fragment Core

Medicinal chemistry teams pursuing ATP‑competitive kinase inhibitors (particularly IKKβ) should select 8‑(trifluoromethyl)isoquinoline as a fragment core because of its explicit representation in patent‑protected IKKβ inhibitor series [1] and its favorable fragment‑like properties (MW < 200, tPSA 12.9 Ų, XLogP 3.0) . The well‑characterized hydrochloride salt simplifies handling and library synthesis.

PNMT Inhibitor Development and Catecholamine Pathway Research

Investigators studying phenylethanolamine N‑methyltransferase (PNMT) can directly leverage the synthetic protocol described in US 3,988,339 [2] to prepare 8‑trifluoromethyl‑1,2,3,4‑tetrahydroisoquinoline, a pent‑substituted THIQ with confirmed in vitro activity at sub‑micromolar to low micromolar concentrations. This pre‑existing biological rationale reduces the burden of de novo SAR exploration.

Regioselective Building Block for Late‑Stage Functionalization

Process chemists seeking a trifluoromethylated isoquinoline scaffold for regioselective C–H activation or cross‑coupling can benefit from the documented stability of the hydrochloride salt (m.p. 213–216.5 °C) [2] and the distinct solid‑state form compared to the liquid 5‑isomer , which may offer advantages in automated solid dispensing and long‑term storage.

Comparative Physicochemical Profiling of Isoquinoline Positional Isomers

Physical property screening campaigns can use 8‑(trifluoromethyl)isoquinoline alongside its 5‑ and 6‑regioisomers to experimentally verify the impact of the -CF₃ position on pKa, solubility, and metabolic stability, especially given that the computed lipophilicities (XLogP ≈ 3.0–3.25) are similar , suggesting that subtle electronic rather than gross lipophilic differences may govern biological outcomes.

Quote Request

Request a Quote for 8-(Trifluoromethyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.